6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a deuterated analog of risperidone, a well-known antipsychotic medication. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The incorporation of deuterium can influence the pharmacokinetic properties of the compound, potentially leading to improved stability and efficacy.
Vorbereitungsmethoden
The synthesis of 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves several steps. The starting materials typically include deuterated reagents to ensure the incorporation of deuterium atoms. The synthetic route may involve the following steps:
Formation of the piperidine ring: This step involves the reaction of a suitable precursor with a deuterated reagent to form the piperidine ring.
Introduction of the benzoxazole moiety: The benzoxazole ring is introduced through a nucleophilic substitution reaction, where a deuterated benzoxazole derivative reacts with the piperidine intermediate.
Cyclization to form the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of the intermediate to form the final pyrido[1,2-a]pyrimidin-4-one core structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, chloroform), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical stability and reactivity.
Biology: In biological research, it is used to investigate the metabolic pathways and pharmacokinetics of deuterated drugs.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: In the pharmaceutical industry, it is used in the development of new drug formulations with improved stability and efficacy.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in the brain. The compound primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, it helps to modulate neurotransmitter activity, leading to its antipsychotic effects. The incorporation of deuterium may enhance the compound’s metabolic stability, reducing its rate of degradation and prolonging its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is unique due to the presence of deuterium atoms. Similar compounds include:
Risperidone: The non-deuterated analog, widely used as an antipsychotic medication.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
Other deuterated analogs: Compounds with similar structures but different positions of deuterium incorporation.
The uniqueness of this compound lies in its potential for improved pharmacokinetic properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C23H27FN4O2 |
---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
6,7,8,9-tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i2D,3D,4D,10D |
InChI-Schlüssel |
RAPZEAPATHNIPO-JTMLFISRSA-N |
Isomerische SMILES |
[2H]C1C(C(N2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C1[2H])[2H])[2H] |
Kanonische SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.